2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclobutyl group and a dichlorophenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazolopyrimidine core with a cyclobutyl halide in the presence of a base.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a dichlorophenyl boronic acid with the triazolopyrimidine core in the presence of a palladium catalyst and a base.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment.
Pharmacology: It has shown cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Biological Studies: The compound has been used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Material Sciences: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate specific signaling pathways and molecular targets makes it a valuable tool for studying cancer biology and developing new therapeutic strategies.
Comparison with Similar Compounds
2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a similar triazolopyrimidine core, but differ in their substituents and specific biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also shares a similar core structure but has different substituents and pharmacological properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazolopyrimidine core but differ in their substituents and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H12Cl2N4 |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-cyclobutyl-7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H12Cl2N4/c16-10-4-5-11(12(17)8-10)13-6-7-18-15-19-14(20-21(13)15)9-2-1-3-9/h4-9H,1-3H2 |
InChI Key |
AGKMHTPNQDSADA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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